4-CHLORO-DL-HOMOPHENYLALANINE
Overview
Description
Scientific Research Applications
Molecular Structure and Reactivity
Molecular Docking and Spectroscopic Analysis 4 – [(2, 6) dichlorophenyl amino] 2 – methylidene 4 – oxobutanoic acid and its derivatives have been extensively studied for their molecular structure and reactivity. Spectroscopic (FT-IR and FT-Raman) and theoretical (DFT) analyses revealed detailed insights into their molecular structure and vibrational bands. The study also highlighted the compound's potential as a nonlinear optical material and indicated good biological activities based on Auto-dock studies targeting Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).
Crystal Engineering and Baclofen Properties Baclofen, a derivative of 2-Amino-4-(4-chlorophenyl)butanoic acid, is known for its properties as a muscle relaxant. Studies on its crystal structure and thermal analysis revealed significant insights. Multicomponent crystals formed between baclofen and various acids showed specific conformational and protonation properties, providing a ground for further analysis in crystal engineering (Báthori & Kilinkissa, 2015).
Vibrational Spectra and Molecular Analysis Further analysis of 4-amino-3(4-chlorophenyl) butanoic acid through FT-IR and FTR spectra revealed detailed information on molecular electronic energy, geometrical structure, and vibrational spectra. The studies conducted at Hartree–Fock/6-31G(d,p) and Lee–Yang–Parr/6-31G(d,p) levels of theory provided comprehensive data on the molecule's stability, charge delocalization, and intramolecular hydrogen bond-like weak interactions (Muthu & Paulraj, 2012).
Synthesis and Biological Applications
Synthesis of Unnatural α-Amino Acids Unnatural α-amino acids have been synthesized from 4-(3,4-Dichlorophenyl)-4-oxobut-2-enoic acid derivatives. These compounds served as starting materials for synthesizing various heterocycles, potentially contributing to pharmacological research and the development of nucleoside moieties (El-Hashash & Rizk, 2013).
Development of New Heterocyclic Compounds Research into the preparation of new heterocyclic compounds with expected biological activity has been conducted using derivatives of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid. These compounds showed promising antimicrobial and antifungal activities, offering potential routes for further pharmaceutical development (Sayed et al., 2003).
Enantioseparation and Structural Studies Recent studies have shown successful enantioseparation of 3-hydroxycarboxylic acids using diastereomeric salt formation. Compounds like 3-hydroxy-4-(4-chlorophenyl)butanoic acid were efficiently resolved, emphasizing the crucial role of hydrogen bonding and CH/π interactions in the structure of the less-soluble diastereomeric salts (Chandrasekaran et al., 2022).
Mechanism of Action
Target of Action
The primary targets of 2-Amino-4-(4-chlorophenyl)butanoic acid are currently unknown
Action Environment
The action, efficacy, and stability of 2-Amino-4-(4-chlorophenyl)butanoic acid may be influenced by various environmental factors These could include the pH of the body fluids, the presence of other compounds, and the specific conditions within cells and tissues
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUBLNVPEAFNGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.